molecular formula C16H14O4 B6405095 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261955-18-3

3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6405095
CAS RN: 1261955-18-3
M. Wt: 270.28 g/mol
InChI Key: QZNQHCVNRFNYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid (abbreviated as 3-MPMBA) is an organic compound composed of a benzene ring with a carboxylic acid group and a methyl group attached to the ring. It is a white crystalline solid with a melting point of 146-147°C and a density of 1.17 g/cm3. It is soluble in water and slightly soluble in ethanol. 3-MPMBA is used in a variety of scientific research applications and is useful in identifying the biochemical and physiological effects of various compounds.

Scientific Research Applications

3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a variety of scientific research applications. It has been used as a substrate for enzymes involved in the regulation of metabolic pathways, such as the cytochrome P450 enzyme system. It has also been used in studies of the biochemical and physiological effects of various compounds, such as drugs, hormones and toxins. Additionally, it has been used in a variety of drug discovery and development projects, as well as in the development of novel drug delivery systems.

Mechanism of Action

The mechanism of action of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is believed to interact with the cytochrome P450 enzyme system in the liver, which is responsible for the metabolism of drugs and other compounds. It is believed that 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% binds to the active site of the enzyme and modulates its activity, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% have been studied in a variety of organisms. In humans, it has been shown to modulate the activity of the cytochrome P450 enzyme system, leading to changes in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of enzymes involved in the regulation of metabolic pathways. Additionally, it has been shown to inhibit the activity of certain enzymes, leading to changes in the biochemical and physiological effects of various compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments include its relatively low cost, its availability in a variety of concentrations, and its stability under a variety of conditions. Additionally, it can be used in a variety of applications, including drug discovery and development, and the study of biochemical and physiological effects.
The main limitation of using 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments is that it is not fully understood how it interacts with the cytochrome P450 enzyme system. Additionally, it can be difficult to control the concentration of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in laboratory experiments, which can lead to inconsistent results.

Future Directions

Future research into 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal concentrations of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% for various applications, as well as to develop more efficient and cost-effective methods of synthesis. Additionally, further research should be conducted to explore the potential applications of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in drug discovery and development, as well as in the development of novel drug delivery systems. Finally, further research should be conducted to explore the potential medical applications of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95%, such as in the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of 3-(4-Methoxycarbonylphenyl)-2-methylbenzoic acid, 95% can be achieved through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde and 2-methylbenzoic acid in the presence of a base catalyst. This reaction produces a carboxylic acid, which is then reacted with a base catalyst in the presence of an aprotic solvent to form the desired product. The reaction is typically carried out at temperatures between 60-80°C and can be completed in 1-2 hours.

properties

IUPAC Name

3-(4-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10-13(4-3-5-14(10)15(17)18)11-6-8-12(9-7-11)16(19)20-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNQHCVNRFNYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690699
Record name 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-18-3
Record name 4'-(Methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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